molecular formula C12H9ClO2 B8658049 3-(4-Chlorophenoxy)phenol

3-(4-Chlorophenoxy)phenol

Cat. No. B8658049
M. Wt: 220.65 g/mol
InChI Key: JQEGWOITLFBLCR-UHFFFAOYSA-N
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Patent
US08901111B2

Procedure details

A suspension of resorcinol (12.58 g, 114.2 mmol), 4-bromochlorobenzene (10.94 g, 57.14 mmol), dimethylglycine HCl (2.39 g, 17.1 mmol), and cesium carbonate (37.2 g, 114 mmol) in DMA (80 mL) was treated with CuI (1.09 g, 5.71 mmol) and heated at 90° C. for 16 h. The reaction mixture was cooled to room temperature, diluted with ethyl acetate (500 mL) and extracted with 1 N NaOH (400 mL), and brine (200 mL). The organic layer was dried (MgSO4) and concentrated. The residue was purified (FCC) to give the title compound as a yellow oil (7.6 g, 60%). MS (ESI+): calcd. for C12H9ClNO2, 220.03. m/z found, 221.1 (M+H)+. 1H NMR (d6-DMSO): 9.63 (s, 1H), 7.43 (d, J=8.9 Hz, 2H), 7.17 (t, J=8.1 Hz, 1H), 7.03 (d, J=8.9 Hz, 2H), 6.58-6.54 (m, 1H), 6.46-6.41 (m, 1H), 6.38 (t, J=2.3 Hz, 1H).
Quantity
12.58 g
Type
reactant
Reaction Step One
Quantity
10.94 g
Type
reactant
Reaction Step One
Quantity
2.39 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
37.2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
CuI
Quantity
1.09 g
Type
catalyst
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].Br[C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=1.Cl.CN(C)CC(O)=O.C(=O)([O-])[O-].[Cs+].[Cs+]>CC(N(C)C)=O.C(OCC)(=O)C.[Cu]I>[Cl:16][C:13]1[CH:14]=[CH:15][C:10]([O:2][C:1]2[CH:3]=[C:4]([OH:5])[CH:6]=[CH:7][CH:8]=2)=[CH:11][CH:12]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
12.58 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
10.94 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Cl
Name
Quantity
2.39 g
Type
reactant
Smiles
Cl.CN(CC(=O)O)C
Name
cesium carbonate
Quantity
37.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
CuI
Quantity
1.09 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with 1 N NaOH (400 mL), and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified (FCC)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OC=2C=C(C=CC2)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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